3,5-双(三氟甲基)苄基溴

概述

描述

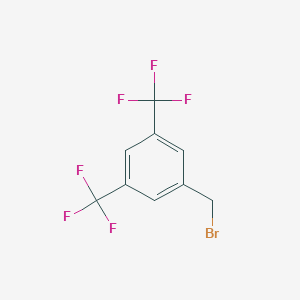

3,5-Bis(trifluoromethyl)benzyl bromide is an organic compound with the molecular formula C9H5BrF6 and a molecular weight of 307.03 g/mol . It is a derivative of benzyl bromide, where two trifluoromethyl groups are attached to the benzene ring at the 3 and 5 positions. This compound is known for its high reactivity and is used in various chemical syntheses and industrial applications.

科学研究应用

Derivatization Reagent

One of the primary applications of 3,5-bis(trifluoromethyl)benzyl bromide is as a derivatization reagent in analytical chemistry. It is used for the detection of uracil in DNA through gas chromatography (GC) coupled with negative chemical ionization mass spectrometry (NCI-MS). This method enhances the sensitivity and specificity of uracil detection, which is crucial for genetic analysis and diagnostics .

Synthesis of Neurokinin NK1 Receptor Antagonists

The compound plays a vital role in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonists, such as L-733,060. These antagonists are important in pharmacology for their potential therapeutic effects in treating conditions like depression and anxiety disorders .

Pharmaceutical Research

Research has demonstrated that compounds similar to 3,5-bis(trifluoromethyl)benzyl bromide exhibit antimicrobial properties. Studies on related thiourea derivatives have shown their effectiveness against various bacterial strains, indicating potential for developing new antimicrobial agents . This suggests that derivatives of the compound may also be explored for similar pharmaceutical applications.

Case Study 1: Detection of Uracil

In a study focusing on DNA analysis, researchers utilized 3,5-bis(trifluoromethyl)benzyl bromide to derivatize uracil before analysis by GC-NCI-MS. The results indicated that this method significantly improved detection limits and allowed for accurate quantification of uracil in complex biological samples .

Case Study 2: Synthesis of NK1 Receptor Antagonists

A recent publication detailed the synthesis of L-733,060 using 3,5-bis(trifluoromethyl)benzyl bromide as a key intermediate. The synthesis involved multiple steps where the compound facilitated the formation of critical intermediates with high enantioselectivity, showcasing its importance in drug development processes .

作用机制

Target of Action

3,5-Bis(trifluoromethyl)benzyl bromide is a versatile organic intermediate . It has been used as a derivatization reagent in the detection of uracil in DNA by gas chromatography and negative chemical ionization mass spectrometry . It has also been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 . Therefore, its primary targets can be considered as uracil in DNA and neurokinin NK1 receptors.

Mode of Action

It is known that the compound can interact with its targets through covalent bonding, facilitated by the bromide group . The high electronegativity and large steric hindrance of the compound can also influence its interactions with its targets .

Biochemical Pathways

Its use in the detection of uracil in dna suggests that it may interact with nucleic acid metabolism pathways . Its role in the synthesis of a neurokinin NK1 receptor antagonist also implies involvement in neurotransmitter signaling pathways .

Result of Action

The molecular and cellular effects of 3,5-Bis(trifluoromethyl)benzyl bromide’s action depend on its specific application. In the context of DNA analysis, it aids in the detection of uracil, a component of RNA . In the synthesis of the neurokinin NK1 receptor antagonist, it contributes to the inhibition of the receptor, potentially affecting pain perception .

Action Environment

The action, efficacy, and stability of 3,5-Bis(trifluoromethyl)benzyl bromide can be influenced by various environmental factors. For instance, the compound is sensitive to heat, light, and moisture . It is recommended to handle and store the compound in a well-ventilated, cool, and dry environment . Safety precautions should be taken to avoid exposure to skin and eyes, as it can cause burns .

生化分析

Biochemical Properties

It has been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist . This suggests that it may interact with enzymes, proteins, and other biomolecules in biochemical reactions.

Cellular Effects

Exposure to fluoride compounds can result in systemic toxic effects on the heart, liver, and kidneys . It may also deplete calcium levels in the body leading to hypocalcemia and death .

准备方法

3,5-Bis(trifluoromethyl)benzyl bromide can be synthesized through several methods. One common synthetic route involves the reduction of 3,5-bis(trifluoromethyl)benzaldehyde to 3,5-bis(trifluoromethyl)benzyl alcohol, followed by bromination . The detailed steps are as follows:

Reduction: Dissolve 3,5-bis(trifluoromethyl)benzaldehyde in methanol, cool the solution in an ice bath, and add sodium borohydride slowly. Stir the mixture at room temperature for 2 hours, then evaporate the solvent to obtain 3,5-bis(trifluoromethyl)benzyl alcohol.

Bromination: Dissolve the obtained alcohol in toluene, cool the solution in an ice bath, and add triphenylphosphine and carbon tetrabromide. Stir the mixture for 2 hours, filter through diatomaceous earth, and evaporate the solvent.

化学反应分析

3,5-Bis(trifluoromethyl)benzyl bromide undergoes various chemical reactions, primarily involving substitution reactions due to the presence of the bromine atom. Some common reactions include:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, forming corresponding substituted products.

Oxidation and Reduction: The compound can undergo oxidation to form 3,5-bis(trifluoromethyl)benzaldehyde or reduction to form 3,5-bis(trifluoromethyl)toluene.

Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form various substituted aromatic compounds.

相似化合物的比较

3,5-Bis(trifluoromethyl)benzyl bromide can be compared with other similar compounds such as:

4-(Trifluoromethyl)benzyl bromide: This compound has only one trifluoromethyl group at the 4 position, making it less reactive compared to 3,5-bis(trifluoromethyl)benzyl bromide.

3,5-Di-tert-butylbenzyl bromide: This compound has tert-butyl groups instead of trifluoromethyl groups, resulting in different reactivity and applications.

3,5-Dimethoxybenzyl bromide: The presence of methoxy groups instead of trifluoromethyl groups alters the compound’s electronic properties and reactivity.

The uniqueness of 3,5-bis(trifluoromethyl)benzyl bromide lies in the presence of two trifluoromethyl groups, which significantly enhance its reactivity and make it suitable for a wide range of chemical transformations and applications.

生物活性

3,5-Bis(trifluoromethyl)benzyl bromide (C₉H₅BrF₆) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl groups confer distinct electronic properties, influencing the compound's interaction with biological targets. This article explores the biological activity of 3,5-bis(trifluoromethyl)benzyl bromide, focusing on its synthesis, structure-activity relationships (SAR), and case studies highlighting its therapeutic potential.

- Molecular Formula : C₉H₅BrF₆

- Molecular Weight : 307.03 g/mol

- Boiling Point : 136–140 °C (14 mmHg)

- Density : 1.67 g/cm³ at 20 °C

- CAS Number : 32247-96-4

Synthesis and Structure-Activity Relationships

The synthesis of 3,5-bis(trifluoromethyl)benzyl bromide involves nucleophilic substitution reactions, which can be utilized to generate various analogues for biological testing. One notable study synthesized this compound as a precursor to develop mitochondrial pyruvate carrier (MPC) inhibitors aimed at treating hair loss. The incorporation of the 3,5-bis(trifluoromethyl)benzyl group significantly enhanced the activity of these inhibitors compared to their non-fluorinated counterparts .

Table 1: Structure-Activity Relationship of Analogues

| Compound | Activity (IC50 μM) | Comments |

|---|---|---|

| JXL001 | 0.05 | Known MPC inhibitor |

| JXL020 | 0.02 | Enhanced lactate production |

| JXL069 | 0.03 | Significant MPC inhibition |

In Vitro Studies

In vitro studies have demonstrated that compounds containing the 3,5-bis(trifluoromethyl)benzyl moiety promote cellular lactate production by inhibiting the mitochondrial pyruvate carrier. This mechanism is crucial for activating hair follicle stem cells (HFSCs), which are essential for hair growth cycles. The inhibition of MPC leads to increased lactate levels, stimulating HFSC activation and promoting hair growth in treated mice .

Case Studies

- Hair Growth Promotion : A study evaluated the topical application of a compound derived from 3,5-bis(trifluoromethyl)benzyl bromide on shaved mice. Results showed a significant increase in hair regrowth compared to controls, indicating its potential as a therapeutic agent for hair loss .

- Anticancer Activity : The trifluoromethyl group has been implicated in enhancing the potency of various anticancer agents. For instance, analogues of drugs like selinexor have shown synergistic effects when combined with other treatments in preclinical trials, suggesting that modifications with trifluoromethyl groups can improve drug efficacy against resistant cancer types .

属性

IUPAC Name |

1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF6/c10-4-5-1-6(8(11,12)13)3-7(2-5)9(14,15)16/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLQGZVLWOURFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186001 | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32247-96-4 | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32247-96-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032247964 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Bis(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-3,5-bis(trifluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the sensitivity of the method using 3,5-bis(trifluoromethyl)benzyl bromide compare to other methods for uracil detection in DNA?

A: The utilization of 3,5-bis(trifluoromethyl)benzyl bromide derivatization coupled with gas chromatography and negative chemical ionization mass spectrometry (GC-NICI-MS) offers a significantly more sensitive approach for uracil detection compared to previous methods. [] This enhanced sensitivity, approximately tenfold greater than earlier techniques, allows researchers to detect minute quantities of uracil within DNA samples. [] Specifically, the method can detect as little as 1 pg of uracil per 100 µg of DNA. []

Q2: Beyond uracil, can 3,5-bis(trifluoromethyl)benzyl bromide derivatization be used for other applications in DNA damage analysis?

A: While the provided research focuses on uracil detection, the principle of using 3,5-bis(trifluoromethyl)benzyl bromide derivatization for enhanced GC-MS analysis can potentially extend to other DNA lesions. [] For instance, the study highlights the application of this technique to measure 5-hydroxymethyl-2′-deoxyuridine (HmdU), another important DNA lesion. [] This suggests the potential for broader applications in quantifying various DNA modifications relevant to DNA damage and repair studies.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。